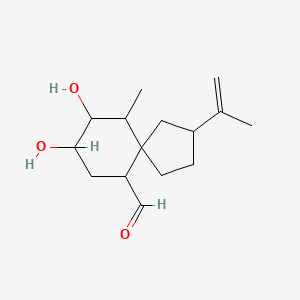
Epioxylubimin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epioxylubimin is a sesquiterpenoid compound, specifically a spirovetivane sesquiterpene, which is a type of phytoalexin. Phytoalexins are antimicrobial substances produced by plants in response to stress or pathogen attack. This compound was first identified in diseased potato tubers as a stress metabolite .
準備方法
The preparation of epioxylubimin involves the isolation from natural sources, such as diseased potato tubers. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves extraction and purification techniques, including solvent extraction, chromatography, and crystallization .
化学反応の分析
Epioxylubimin, being a sesquiterpenoid, undergoes various chemical reactions typical of this class of compounds. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Epioxylubimin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of sesquiterpenoids.
Biology: As a phytoalexin, this compound plays a role in plant defense mechanisms. It is used to study plant-pathogen interactions and the biochemical pathways involved in phytoalexin production.
Medicine: The antimicrobial properties of this compound make it a potential candidate for developing new antimicrobial agents. .
作用機序
The mechanism of action of epioxylubimin involves its role as a phytoalexin. It exerts its effects by disrupting the cellular processes of pathogens. This includes:
Cytoplasmic Granulation: this compound causes granulation of the cytoplasm in fungal cells.
Disorganization of Cellular Contents: It leads to the disorganization of cellular contents, affecting the normal functioning of the pathogen.
Rupture of Plasma Membrane: this compound can cause the rupture of the plasma membrane, leading to cell death.
Inhibition of Fungal Enzymes: It inhibits key enzymes in fungal cells, preventing their growth and proliferation
類似化合物との比較
Epioxylubimin is similar to other sesquiterpenoid phytoalexins such as epilubimin and isolubimin. These compounds share a similar chemical structure and are also produced by plants in response to stress. this compound is unique in its specific molecular structure and the particular stress conditions under which it is produced. The similar compounds include:
- Epilubimin
- Isolubimin
- Oxyglutinosone
特性
CAS番号 |
69350-60-3 |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC名 |
7,8-dihydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |
InChI |
InChI=1S/C15H24O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h8,10-14,17-18H,1,4-7H2,2-3H3 |
InChIキー |
YIGYYGXJIDAEOF-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(C12CCC(C2)C(=C)C)C=O)O)O |
melting_point |
123 - 124 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)
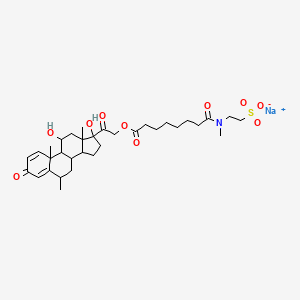
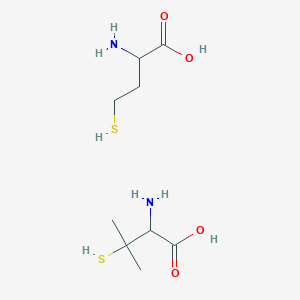

![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)
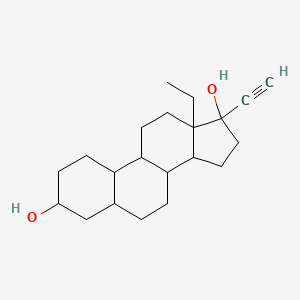
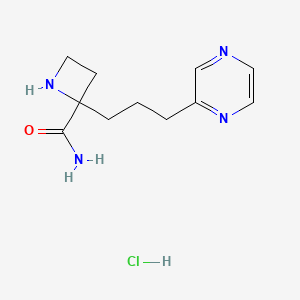
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
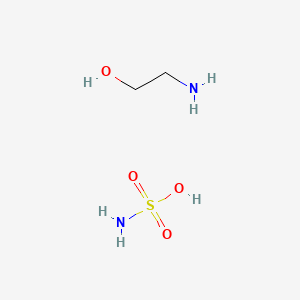
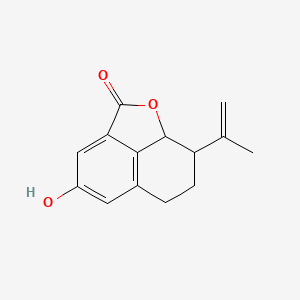
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)
